molecular formula C6H3FNNaO4S B15253480 Sodium 2-fluoro-4-nitrobenzene-1-sulfinate

Sodium 2-fluoro-4-nitrobenzene-1-sulfinate

Cat. No.: B15253480
M. Wt: 227.15 g/mol
InChI Key: UDROOOGCJSZJSQ-UHFFFAOYSA-M
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Description

Sodium 2-fluoro-4-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₆H₃FNNaO₄S and a molecular weight of 227.15 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-fluoro-4-nitrobenzene-1-sulfinate, typically involves the reaction of sulfonyl chlorides with sodium sulfite under basic conditions . The reaction can be represented as follows:

R-SO2Cl+Na2SO3R-SO2Na+NaCl\text{R-SO}_2\text{Cl} + \text{Na}_2\text{SO}_3 \rightarrow \text{R-SO}_2\text{Na} + \text{NaCl} R-SO2​Cl+Na2​SO3​→R-SO2​Na+NaCl

In this case, R represents the 2-fluoro-4-nitrobenzene group.

Industrial Production Methods: Industrial production of sodium sulfinates often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-fluoro-4-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2-fluoro-4-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-fluoro-4-nitrobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, including proteins and nucleic acids, leading to modifications that alter their function. The specific pathways and molecular targets depend on the nature of the reaction and the biological context .

Comparison with Similar Compounds

Uniqueness: Sodium 2-fluoro-4-nitrobenzene-1-sulfinate is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which imparts distinct electronic properties and reactivity. This combination makes it a valuable reagent in synthetic chemistry and a versatile tool in scientific research .

Properties

Molecular Formula

C6H3FNNaO4S

Molecular Weight

227.15 g/mol

IUPAC Name

sodium;2-fluoro-4-nitrobenzenesulfinate

InChI

InChI=1S/C6H4FNO4S.Na/c7-5-3-4(8(9)10)1-2-6(5)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1

InChI Key

UDROOOGCJSZJSQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)S(=O)[O-].[Na+]

Origin of Product

United States

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